molecular formula C12H25N3O B2658068 (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine CAS No. 416865-22-0

(1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine

Cat. No.: B2658068
CAS No.: 416865-22-0
M. Wt: 227.352
InChI Key: LOANAAFFESMCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine is an organic compound with a complex structure that includes both piperidine and morpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine typically involves multi-step organic reactions. One common method starts with the preparation of 1-methyl-4-piperidine, which is then reacted with 2-chloroethylmorpholine under controlled conditions to yield the desired compound . The reaction conditions often include the use of solvents like dichloromethane or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chloramine-T for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield N-oxides, while reduction can produce the corresponding amine derivatives.

Scientific Research Applications

(1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating neurological disorders and other medical conditions.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors and enzymes, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

1-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-14-5-2-12(3-6-14)13-4-7-15-8-10-16-11-9-15/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOANAAFFESMCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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